Home > Products > Building Blocks P4832 > Orteronel, (R)-
Orteronel, (R)- - 752243-39-3

Orteronel, (R)-

Catalog Number: EVT-344187
CAS Number: 752243-39-3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orteronel, also known as TAK-700, is a nonsteroidal CYP17A1 inhibitor . It was developed for the treatment of cancer by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals . It selectively inhibits the enzyme CYP17A1, which is expressed in testicular, adrenal, and prostatic tumor tissues . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .


Molecular Structure Analysis

Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .


Chemical Reactions Analysis

Orteronel is a selective inhibitor of the enzyme CYP17A1 . This enzyme catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .


Physical And Chemical Properties Analysis

Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .

(S)-Orteronel

    Compound Description: (S)-Orteronel, also known as (S)-TAK-700, is the enantiomer of (R)-orteronel. Like (R)-orteronel, it is a substituted imidazole that acts as an inhibitor of cytochrome P450 17A1 (CYP17A1) [, ]. CYP17A1 is a key enzyme in androgen biosynthesis, and its inhibition is a therapeutic strategy for prostate cancer. While both enantiomers exhibit inhibitory activity against CYP17A1, they demonstrate differences in binding kinetics and selectivity for the enzyme's two activities: 17α-hydroxylase and 17,20-lyase []. (S)-orteronel shows faster binding kinetics compared to (R)-orteronel []. Additionally, (S)-orteronel does not exhibit significant selectivity for lyase inhibition over hydroxylase inhibition [].


Seviteronel

    Compound Description: Seviteronel, formerly known as VT-464, is a nonsteroidal, triazole-containing compound that selectively inhibits the 17,20-lyase activity of CYP17A1 [, , ]. This selectivity for lyase over hydroxylase activity is desirable as it may reduce the risk of corticosteroid imbalance associated with pan-CYP17A1 inhibition. Seviteronel has shown promising preclinical and early clinical activity in castration-resistant prostate cancer (CRPC) [, ]. It has been shown to bind directly to the androgen receptor (AR), acting as a competitive antagonist and inhibiting tumor growth in models with clinically relevant AR mutations [].

    Relevance: Seviteronel, like (R)-orteronel, targets CYP17A1 as a strategy to treat prostate cancer [, ]. Although seviteronel is not structurally identical to orteronel, both compounds belong to the nonsteroidal class of CYP17A1 inhibitors and share a similar binding mode by coordinating to the heme iron within the enzyme's active site []. Investigating the structure-activity relationship and pharmacological profiles of both seviteronel and orteronel can offer valuable insights into developing more effective therapies targeting the androgen biosynthesis pathway.


Abiraterone

    Compound Description: Abiraterone is a steroidal CYP17A1 inhibitor that blocks both the 17α-hydroxylase and 17,20-lyase activities of the enzyme [, , ]. It is the active metabolite of abiraterone acetate, an FDA-approved drug for treating CRPC. Abiraterone's mechanism of action involves binding to the heme iron in the CYP17A1 active site, preventing androgen synthesis []. Although effective, abiraterone's non-selective inhibition of CYP17A1 can lead to mineralocorticoid excess, requiring co-administration with prednisone to mitigate side effects []. Recent studies have revealed that abiraterone, in addition to its CYP17A1 inhibitory activity, can also directly antagonize the androgen receptor (AR) [].

    Relevance: Abiraterone serves as a benchmark in the development of novel CYP17A1 inhibitors like (R)-orteronel, as it is the active form of the only FDA-approved CYP17A1 inhibitor for CRPC [, , ]. Comparing the structural features, binding properties, and pharmacological profiles of (R)-orteronel with abiraterone allows for a better understanding of the advantages and limitations of different CYP17A1 inhibitors. This comparative analysis can guide the development of new therapeutic agents with improved efficacy and reduced side effects.


Galeterone

    Compound Description: Galeterone is a steroidal CYP17A1 inhibitor that blocks both the 17α-hydroxylase and 17,20-lyase activities [, ]. It is being investigated as a potential treatment for prostate cancer, including CRPC. Galeterone demonstrates high binding affinity for CYP17A1 and potently inhibits androgen synthesis.

    Relevance: Galeterone, similar to (R)-orteronel, targets CYP17A1 as a therapeutic strategy for prostate cancer [, ]. Although both compounds differ structurally, with galeterone being a steroidal inhibitor, they share a common mechanism of action by binding to the heme iron in the CYP17A1 active site, inhibiting androgen production. Comparative analysis of their structural features and pharmacological properties can provide insights into developing new generations of CYP17A1 inhibitors with enhanced efficacy and safety profiles.


Bicalutamide

    Compound Description: Bicalutamide is a nonsteroidal antiandrogen that competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor (AR) [, ]. This competitive inhibition prevents AR activation and downstream signaling, thereby suppressing prostate cancer cell growth. Bicalutamide is often used in combination with luteinizing hormone-releasing hormone (LHRH) agonists for treating advanced prostate cancer.

    Relevance: While bicalutamide does not directly target CYP17A1 like (R)-orteronel, it plays a significant role in managing prostate cancer by blocking androgen signaling downstream of CYP17A1's enzymatic activity [, ]. Bicalutamide served as a control arm in clinical trials evaluating (R)-orteronel, allowing for direct comparison of their efficacy and safety profiles. These comparative studies provide valuable insights into the optimal use of different androgen deprivation therapies in various stages of prostate cancer.

Overview

Orteronel, also known as TAK-700, is a nonsteroidal small molecule that has been primarily investigated for the treatment of prostate cancer. It acts as a selective and reversible inhibitor of the enzyme cytochrome P450 17A1, specifically targeting its 17,20 lyase activity. This inhibition is crucial for reducing androgen synthesis, which plays a significant role in the proliferation of prostate cancer cells. The compound is classified under naphthalenecarboxamides, a group of organic compounds characterized by a naphthalene moiety with a carboxylic acid amide group.

Source and Classification

Orteronel was developed by Millennium: The Takeda Oncology Company and has been categorized as an investigational drug. Its DrugBank accession number is DB12066, and its chemical formula is C18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2} . The compound belongs to the class of organic compounds known as naphthalenecarboxamides, which are derived from naphthalene and contain carboxamide functional groups.

Synthesis Analysis

The synthesis of orteronel involves a series of chemical reactions that construct its complex molecular framework. While specific synthetic pathways are proprietary and not disclosed in detail, it typically includes:

  • Formation of the Naphthalene Core: Utilizing naphthalene derivatives as starting materials.
  • Introduction of Functional Groups: Through various functionalization techniques to introduce amide and hydroxyl groups.
  • Final Modifications: To achieve the desired stereochemistry and ensure specificity for the target enzyme.

The synthesis requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and achieve high yields.

Molecular Structure Analysis

Orteronel's molecular structure is defined by its unique arrangement of atoms, which contributes to its biological activity. The IUPAC name for orteronel is 6-[(7S)-7-hydroxy-5H,6H,7H-pyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide. Key structural features include:

  • Naphthalene Ring System: Provides hydrophobic interactions necessary for binding to the target enzyme.
  • Imidazole Ring: Facilitates coordination with the heme iron in cytochrome P450 enzymes.
  • Hydroxyl Group: Enhances solubility and may influence binding affinity.

The average molecular weight is approximately 307.353 g/mol, with a monoisotopic weight of 307.132076799 g/mol .

Chemical Reactions Analysis

Orteronel primarily undergoes reactions related to its interaction with cytochrome P450 17A1. The key reaction involves:

  • Inhibition of Androgen Synthesis: By binding to the active site of cytochrome P450 17A1 and blocking the conversion of pregnenolone and progesterone into androgenic hormones such as testosterone and dehydroepiandrosterone.

This inhibition mechanism is selective for the 17,20 lyase activity over 17α-hydroxylase activity, allowing for continued adrenal cortisol synthesis while suppressing androgen levels .

Mechanism of Action

The mechanism by which orteronel exerts its therapeutic effects involves:

  1. Binding to Cytochrome P450 17A1: Orteronel selectively binds to the enzyme's active site.
  2. Inhibition of Androgen Production: This binding prevents the conversion of steroid precursors into androgens, leading to decreased levels of testosterone.
  3. Impact on Prostate Cancer Cells: Reduced androgen levels result in decreased stimulation of androgen receptors in prostate cancer cells, ultimately inhibiting tumor growth and progression.

Clinical studies have shown that orteronel leads to significant reductions in prostate-specific antigen levels, indicating a decrease in tumor burden .

Physical and Chemical Properties Analysis

Orteronel exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 0.107 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Ranges around 1.36, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at approximately 12.85 and strongest basic pKa at around 6.2.
  • Polar Surface Area: About 67.15 Ų .

These properties influence its bioavailability and pharmacokinetics, contributing to its efficacy as a therapeutic agent.

Applications

Orteronel has been primarily studied for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). Clinical trials have demonstrated its ability to lower testosterone levels effectively while maintaining tolerability among patients . The compound's selectivity for inhibiting androgen synthesis makes it a promising candidate for further development in oncology, particularly for patients who have progressed on other therapies.

Molecular Pharmacology of Orteronel

Mechanism of Action: 17,20-Lyase Inhibition Dynamics

(R)-Orteronel (TAK-700) is a nonsteroidal inhibitor that selectively targets the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme catalyzes the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA), a critical rate-limiting step in androgen biosynthesis. Unlike irreversible steroidal inhibitors (e.g., abiraterone), (R)-orteronel binds reversibly to the CYP17A1 heme iron via its imidazole nitrogen, forming a type II spectral complex with a Soret λmax at 430 nm [2] [10]. Kinetic studies reveal a biphasic binding mechanism:

  • Initial rapid association (kon ≈ 2.5 × 10⁷ M⁻¹s⁻¹) with the substrate pocket
  • Slower conformational transition (k = 0.88 s⁻¹) to the final inhibitory complex [2] [8]

Funnel Metadynamics simulations further demonstrate that (R)-orteronel preferentially occupies a metastable binding site near helix A and β-sheet 1, inducing allosteric constraints on the enzyme’s catalytic center [5]. This multi-step inhibition spares 17α-hydroxylase activity, minimizing glucocorticoid disruption.

Table 1: Kinetic Parameters of (R)-Orteronel Binding to CYP17A1

ParameterValueExperimental System
Kd (final complex)56 nMHuman CYP17A1 microsomes [2]
IC₅₀ (17,20-lyase)27 nM*Rat testicular cells [4]
kon (initial binding)2.5 × 10⁷ M⁻¹s⁻¹Stopped-flow spectroscopy [2]
Transition rate (k₂)0.88 ± 0.04 s⁻¹Singular value decomposition [2]

*Note: (S)-enantiomer IC₅₀ = 5.5 nM; racemic mixture shown for context [10]

CYP17A1 Isoform Specificity and Binding Kinetics

(R)-Orteronel exhibits >100-fold selectivity for CYP17A1 over other cytochrome P450 isoforms involved in steroidogenesis (CYP11B1, CYP21A2) and drug metabolism (CYP3A4, CYP2D6). Key determinants of specificity include:

  • Structural rigidity: The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold enables optimal van der Waals contacts with Phe114, Ala105, and Trp302 residues in the CYP17A1 active site [10]
  • Electrostatic complementarity: The carboxamide group forms hydrogen bonds with Asn202, while the naphthalene system engages in π-stacking with Phe306 [5]
  • Low ClogP (2.9): Reduces hydrophobic interactions with promiscuous CYP3A4 pockets [10]

Binding kinetics differ significantly between enantiomers:

  • (R)-Orteronel: Kd = 56 nM, slower dissociation (t₁/₂ ≈ 12 min)
  • (S)-Orteronel: Kd = 40 nM, faster dissociation (t₁/₂ ≈ 8 min) [2]Despite weaker affinity, (R)-orteronel shows 4.8-fold greater lyase selectivity than the (S)-enantiomer in cell-free assays due to preferential stabilization of a closed enzyme conformation that blocks the 17,20-bond cleavage site [2] [5].

Androgen Synthesis Pathway Modulation in Steroidogenic Cells

In adrenal and testicular cell models, (R)-orteronel suppresses androgen precursors with minimal cortisol disruption:

  • Human adrenal H295R cells: 97% suppression of DHEA at 100 nM vs. 23% cortisol reduction (vs. 95% cortisol suppression with abiraterone) [9] [10]
  • Rat testicular cells: 94% testosterone inhibition (IC₅₀ = 27 nM) with <10% corticosterone reduction [4]

Table 2: Hormonal Suppression by (R)-Orteronel in Preclinical Models

EndpointReductionDoseModel
Serum DHEA91%1 mg/kgCynomolgus monkeys [10]
Testicular testosterone98%30 mg/kgIntact male rats [4]
Androstenedione89%10 mg/kgCanine adrenal slices [9]
Serum cortisol<15%*3 mg/kgCynomolgus monkeys [10]

*No significant change vs. vehicle

Mechanistically, (R)-orteronel accumulates in steroidogenic tissues at 5–8× plasma concentrations, achieving sustained enzyme occupancy. In hypophysectomized monkeys, it reduces serum DHEA by 91% without activating the HPA axis—unlike abiraterone, which triggers ACTH-mediated mineralocorticoid excess [9] [10].

Differential Inhibition of 17α-Hydroxylase vs. 17,20-Lyase Activity

The hallmark of (R)-orteronel is its 5.4:1 selectivity ratio for lyase over hydroxylase inhibition, contrasting with abiraterone’s near-equipotent suppression (1.2:1) [3] [10]. Three factors enable this discrimination:

  • Redox partner dependence: Lyase activity requires allosteric cytochrome b₅, which (R)-orteronel displaces 12-fold more efficiently than it inhibits hydroxylase activity [1] [8]
  • Substrate channel occupancy: The naphthyl group obstructs the androgen exit channel, trapping 17α-OH pregnenolone but permitting progesterone hydroxylation [5]
  • Processivity interruption: Pulse-chase experiments show 73% of 17α-OH pregnenolone remains enzyme-bound during catalysis; (R)-orteronel blocks its conversion to DHEA without affecting dissociation of 17α-OH intermediates [8]

Global kinetic modeling confirms that (R)-orteronel is 3× more potent against the lyase step (kᵢ = 0.18 μM) than the hydroxylation step (kᵢ = 0.54 μM). This selectivity preserves 17α-hydroxyprogesterone flux toward cortisol synthesis, eliminating the need for glucocorticoid replacement in primate models [4] [10].

Table 3: Enzyme Inhibition Selectivity Profile of (R)-Orteronel

Enzyme ActivityIC₅₀ (nM)Selectivity Ratio vs. Lyase
CYP17A1 17,20-lyase271.0 (reference)
CYP17A1 17α-hydroxylase1465.4
CYP3A4 testosterone 6β-hydroxylation>10,000>370
CYP11B1 11β-hydroxylase>10,000>370

Data sources: [4][10]

Properties

CAS Number

752243-39-3

Product Name

Orteronel, (R)-

IUPAC Name

6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1

InChI Key

OZPFIJIOIVJZMN-GOSISDBHSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.